2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a complex organic compound that falls under the category of heterocyclic compounds. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including potential pharmacological applications. The compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
This compound can be synthesized from readily available starting materials through a series of chemical reactions. It belongs to the class of triazolo[1,5-a]pyrimidines, which have been extensively studied for their biological properties, including their potential as enzyme inhibitors and receptor modulators. The classification of this compound is primarily based on its structural features and the presence of specific functional groups that confer its unique properties.
The synthesis of 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves several key steps:
The molecular formula for 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is , with a molecular weight of approximately 420.5 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 420.5 g/mol |
IUPAC Name | 2-[2-(4-methoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI | InChI=1S/C23H24N4O4/c1-28-17-8-5-15(6-9-17)7-10-21-25-23-24-12-11-18(27(23)26-21)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-6,8-9,11-14H,7,10H2,1-4H3 |
InChI Key | BTQPMDUAHWLZHU-UHFFFAOYSA-N |
This structure indicates that the compound possesses multiple functional groups that may influence its chemical reactivity and biological activity.
The compound can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic chemistry and its potential for further modification.
The mechanism of action for 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and receptors that play critical roles in cellular signaling pathways. For instance:
Such interactions suggest potential therapeutic applications in conditions where modulation of these pathways is beneficial.
The physical and chemical properties of 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
The scientific uses of 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether are diverse:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2